2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including various pyrazolo[3,4-d]pyrimidin-4(5H)-ones and pyrazolo[1,5-a]pyrimidines, have been screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition activities. The synthesis involves condensation reactions and has highlighted the structure-activity relationships (SAR) within this class of compounds (Rahmouni et al., 2016).
Antiviral and Antimicrobial Activities
Other studies have focused on the antimicrobial and antioxidant activities of pyrazole derivatives, including pyrazolopyrimidine compounds. These synthesized derivatives have been tested for in vitro antimicrobial properties against various pathogens and have shown promising results in radical scavenging activities, indicating potential applications in treating infections and in antioxidant therapies (Viveka et al., 2015).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have also been identified as potent inhibitors of mycobacterial ATP synthase, indicating their potential for treating Mycobacterium tuberculosis. Structure-activity relationship studies have been conducted on a series of these compounds, revealing key substituents that enhance activity against M. tuberculosis, thus contributing to the development of new therapeutic agents for tuberculosis (Sutherland et al., 2022).
Anthelmintic Activity
Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anthelmintic activity, specifically against Nippostrongylus brasiliensis, a parasitic worm. The synthesis of these compounds and their subsequent testing has provided insights into their potential use in developing new treatments for helminthic infections (Quiroga et al., 1999).
Estrogen Receptor Antagonism
Research has explored the development of 2,3-diarylpyrazolo[1,5-a]pyrimidines as estrogen receptor antagonists. Through structure-guided optimization, analogs with increased binding affinity and antagonist potency were identified, contributing to the field of cancer therapy by targeting hormone-dependent pathways (Zhou et al., 2007).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-17-14-24(29-12-10-28(11-13-29)22-6-4-5-9-25-22)30-23(26-17)16-19(27-30)18-7-8-20(31-2)21(15-18)32-3/h4-9,14-16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONNXZACSYXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.